Home > Products > Screening Compounds P118196 > PROTAC Bcl-xL degrader-3
PROTAC Bcl-xL degrader-3 -

PROTAC Bcl-xL degrader-3

Catalog Number: EVT-15279684
CAS Number:
Molecular Formula: C82H105ClF3N11O11S4
Molecular Weight: 1641.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound PROTAC Bcl-xL degrader-3 is a member of a novel class of therapeutic agents known as proteolysis-targeting chimeras (PROTACs). These compounds are designed to selectively induce the degradation of specific proteins, thereby modulating cellular processes associated with diseases, particularly cancer. Bcl-xL, a member of the B-cell lymphoma 2 family, plays a critical role in regulating apoptosis and is often overexpressed in various malignancies, making it an attractive target for therapeutic intervention.

Source

The development of PROTAC Bcl-xL degrader-3 stems from the need to overcome the limitations of traditional Bcl-xL inhibitors, such as ABT-263, which can cause significant toxicity due to their effects on normal cells like platelets. By utilizing E3 ligase recruitment mechanisms, PROTACs can achieve targeted degradation of Bcl-xL while minimizing off-target effects.

Classification

PROTAC Bcl-xL degrader-3 belongs to the class of small-molecule drug conjugates that leverage the ubiquitin-proteasome system for targeted protein degradation. It is specifically classified under anticancer therapeutics due to its action against proteins that contribute to tumor survival and resistance.

Synthesis Analysis

Methods

The synthesis of PROTAC Bcl-xL degrader-3 involves several key steps:

  1. Warhead Selection: The compound typically starts with a warhead that binds specifically to Bcl-xL. Commonly used warheads include derivatives of ABT-263.
  2. Linker Design: A flexible linker is synthesized to connect the warhead to an E3 ligase ligand, such as Von Hippel-Lindau (VHL) or cereblon. The choice of linker length and composition is crucial for optimal activity.
  3. Coupling Reactions: The warhead and E3 ligase ligand are coupled through various chemical reactions, such as amide bond formation or click chemistry, to yield the final PROTAC compound.

Technical Details

The synthesis often employs techniques such as:

  • Solid-phase peptide synthesis for constructing linkers.
  • Reactions involving protecting groups to ensure selective functionalization.
  • Purification methods like high-performance liquid chromatography (HPLC) to isolate the final product.
Molecular Structure Analysis

Structure

The molecular structure of PROTAC Bcl-xL degrader-3 consists of three main components:

  1. Bcl-xL Binding Moiety: This part binds specifically to the Bcl-xL protein.
  2. E3 Ligase Ligand: This component recruits the E3 ligase necessary for ubiquitination.
  3. Linker: A flexible segment that connects the two moieties and allows for proper spatial orientation.

Data

The structural data can be elucidated through techniques like X-ray crystallography or nuclear magnetic resonance (NMR), providing insights into binding affinities and conformations in complex with target proteins.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the activity of PROTAC Bcl-xL degrader-3 include:

  1. Ubiquitination: The targeted protein (Bcl-xL) is marked for degradation by attaching ubiquitin molecules via E3 ligase.
  2. Proteasomal Degradation: Once ubiquitinated, Bcl-xL is recognized by the proteasome and subsequently degraded into peptides.

Technical Details

The efficiency of these reactions depends on:

  • The stability of the ternary complex formed between the PROTAC, target protein, and E3 ligase.
  • The accessibility of lysine residues on Bcl-xL that serve as ubiquitination sites.
Mechanism of Action

Process

PROTAC Bcl-xL degrader-3 operates through a mechanism that involves:

  1. Binding: The compound binds simultaneously to Bcl-xL and an E3 ligase.
  2. Ubiquitination: This binding promotes the ubiquitination of Bcl-xL at specific lysine residues.
  3. Degradation: The ubiquitinated protein is then directed to the proteasome for degradation.

Data

Research indicates that effective degradation requires specific conformations and interactions within the ternary complex, emphasizing the importance of linker design and binding affinities.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically ranges from 300 to 700 g/mol depending on specific modifications.
  • Solubility: Varies based on chemical structure; often optimized for aqueous solubility in biological assays.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Reactivity: Reactivity profiles are assessed through various assays to ensure minimal off-target interactions.
Applications

Scientific Uses

PROTAC Bcl-xL degrader-3 has significant potential in cancer therapeutics due to its ability to selectively degrade anti-apoptotic proteins like Bcl-xL. Key applications include:

  1. Cancer Treatment: Targeting Bcl-xL-dependent cancers, particularly those resistant to conventional therapies.
  2. Research Tool: Serving as a model for studying protein degradation pathways and developing new PROTACs targeting other oncogenic proteins.
  3. Combination Therapy: Potentially used in combination with other agents to enhance anticancer efficacy by targeting multiple survival pathways simultaneously.
Introduction to PROTAC Technology and Bcl-xL as a Therapeutic Target

Role of Bcl-xL in Apoptosis Evasion and Cancer Chemoresistance

Bcl-xL (B-cell lymphoma extra large) is an anti-apoptotic protein belonging to the BCL-2 family that critically regulates mitochondrial apoptosis. By sequestering pro-apoptotic proteins like BIM and BAX, Bcl-xL prevents cytochrome c release and caspase activation, enabling cancer cell survival [9]. This protein is overexpressed in diverse malignancies, including hematologic cancers (e.g., T-cell acute lymphoblastic leukemia) and solid tumors (e.g., non-small cell lung cancer), where it drives chemoresistance and correlates with poor clinical outcomes [6] [9]. In extranodal NK/T-cell lymphoma (ENKTL), Bcl-xL upregulation is linked to IL2-JAK1/3-STAT5 signaling and serves as an independent prognostic factor for reduced overall survival [6]. Bioinformatics analyses confirm that elevated Bcl-xL expression strongly correlates with resistance to chemotherapy across multiple cancer types, positioning it as a high-value therapeutic target [3] [10].

Limitations of Traditional Bcl-xL Inhibitors: Thrombocytopenia and Selectivity Challenges

Traditional Bcl-xL inhibitors like ABT-263 (navitoclax) exhibit potent anti-tumor activity but suffer from dose-limiting thrombocytopenia due to on-target inhibition of Bcl-xL in platelets, which rely on this protein for survival [4] [8]. ABT-263’s dual inhibition of Bcl-2 and Bcl-xL further complicates its safety profile, causing neutropenia when combined with docetaxel [5]. Although Bcl-xL-selective inhibitors (A-1331852, A-1155463) were developed to minimize Bcl-2-related toxicities, they still induce rapid platelet apoptosis [10]. Platelet toxicity necessitates intermittent dosing or combination therapies, compromising therapeutic efficacy and limiting clinical utility [8] [10].

Table 1: Challenges of Traditional Bcl-xL-Targeted Agents

Agent TypeRepresentative CompoundKey Limitations
Dual Bcl-2/Bcl-xL inhibitorABT-263 (Navitoclax)Dose-dependent thrombocytopenia; neutropenia in combos; Bcl-2 inhibition toxicities
Bcl-xL-selective inhibitorA-1331852Platelet toxicity; limited tumor penetration; reversible target inhibition
Antibody-drug conjugateABBV-155 (Mirzotamab)Limited tumor delivery efficiency; antigen heterogeneity; manufacturing complexity

Emergence of PROTACs as a Novel Therapeutic Modality

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in targeted cancer therapy. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, inducing its ubiquitination and proteasomal degradation [8] [9]. Unlike occupancy-driven inhibitors, PROTACs act catalytically, enabling sustained target degradation at sub-stoichiometric doses [8]. This approach is particularly advantageous for proteins like Bcl-xL, where tissue-selective degradation can mitigate on-target toxicities. The differential expression of E3 ligases (e.g., low VHL in platelets) provides a rational basis for designing tumor-selective degraders [8] [10]. PROTAC Bcl-xL degrader-3 exemplifies this strategy, leveraging the VHL ligase to minimize platelet toxicity while enhancing anti-tumor potency [1] [3].

Properties

Product Name

PROTAC Bcl-xL degrader-3

IUPAC Name

(2S,4R)-1-[(2S)-2-[[8-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-8-oxooctanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C82H105ClF3N11O11S4

Molecular Weight

1641.5 g/mol

InChI

InChI=1S/C82H105ClF3N11O11S4/c1-56(58-18-20-60(21-19-58)75-57(2)87-55-110-75)88-78(102)71-48-66(98)52-97(71)79(103)76(80(3,4)5)90-73(99)16-12-7-8-13-17-74(100)96-42-38-94(39-43-96)54-81(6)34-32-69(59-22-26-63(83)27-23-59)62(50-81)51-93-36-40-95(41-37-93)65-28-24-61(25-29-65)77(101)91-112(106,107)68-30-31-70(72(49-68)111(104,105)82(84,85)86)89-64(33-35-92-44-46-108-47-45-92)53-109-67-14-10-9-11-15-67/h9-11,14-15,18-31,49,55-56,64,66,71,76,89,98H,7-8,12-13,16-17,32-48,50-54H2,1-6H3,(H,88,102)(H,90,99)(H,91,101)/t56-,64+,66+,71-,76+,81+/m0/s1

InChI Key

KQEMZZJSHJCPSI-RYFXIQSLSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)N4CCN(CC4)CC5(CCC(=C(C5)CN6CCN(CC6)C7=CC=C(C=C7)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)NC(CCN9CCOCC9)CSC1=CC=CC=C1)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCC(=O)N4CCN(CC4)C[C@@]5(CCC(=C(C5)CN6CCN(CC6)C7=CC=C(C=C7)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)N[C@H](CCN9CCOCC9)CSC1=CC=CC=C1)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.